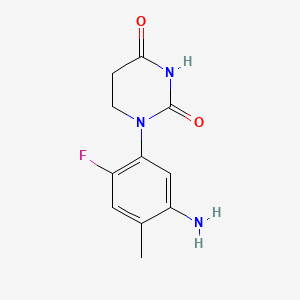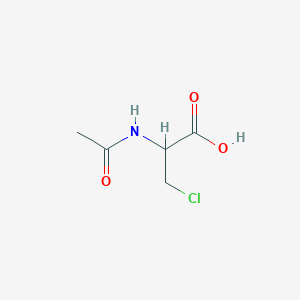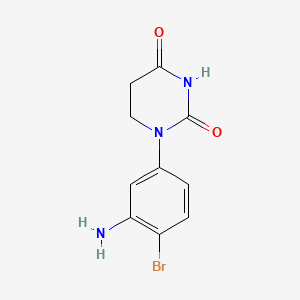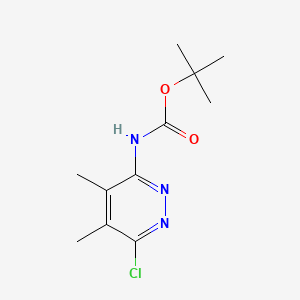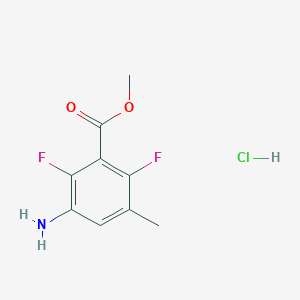![molecular formula C7H8N2O B15304676 5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde](/img/structure/B15304676.png)
5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde is a heterocyclic compound with a fused imidazole and pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde typically involves the use of easily accessible amino carbonyl compounds. One common method is the Marckwald reaction, which is a two-step process that yields high product efficiency and is suitable for large-scale production . The reaction conditions often involve the use of solid alumina and room temperature for the initial cross-coupling of the pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
For industrial production, the same synthetic routes can be scaled up, ensuring that the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . This inhibition is achieved through the binding of the compound to the active site of the kinase, thereby preventing its activation and subsequent signaling events.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: This compound shares a similar fused ring structure but differs in the position and type of functional groups.
Pyrrolo[1,2-a]pyrazines: These compounds have a similar pyrrole ring but are fused with a pyrazine ring instead of an imidazole.
3-Aryl-5H-pyrrolo[1,2-a]imidazole: These derivatives have an aryl group attached to the pyrrole ring, which imparts different chemical and biological properties.
Uniqueness
5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde is unique due to its specific ring fusion and the presence of an aldehyde functional group. This combination allows for a diverse range of chemical modifications and applications, making it a versatile compound in both research and industrial settings .
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c10-5-7-8-4-6-2-1-3-9(6)7/h4-5H,1-3H2 |
InChI Key |
DSMWLQNQKYRDQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=C(N2C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





